molecular formula C19H20O5 B018427 2-Propen-1-one,1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)- CAS No. 105686-91-7

2-Propen-1-one,1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-

Cat. No.: B018427
CAS No.: 105686-91-7
M. Wt: 328.4 g/mol
InChI Key: XJYIPYGBDWACTE-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE is an organic compound known for its unique chemical structure and properties. It is a chalcone derivative, which is a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydrochalcones or other reduced forms.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dihydrochalcones.

Scientific Research Applications

1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE has been studied for various scientific research applications, including:

    Chemistry: As a chalcone derivative, it is used in the synthesis of other complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound exhibits biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties, making it a subject of interest in biological research.

    Medicine: Due to its potential therapeutic effects, it is studied for its role in treating diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound’s antioxidant properties help in scavenging free radicals and reducing oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE, known for its simple structure and diverse biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with various therapeutic properties.

    Curcumin: A well-known natural compound with a similar structure, exhibiting anti-inflammatory and antioxidant activities.

Uniqueness

1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE stands out due to its specific methoxy substitutions on the phenyl rings, which contribute to its unique chemical and biological properties. These substitutions enhance its solubility, stability, and bioavailability, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-15-8-6-14(7-9-15)16(20)10-5-13-11-17(22-2)19(24-4)18(12-13)23-3/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYIPYGBDWACTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293599
Record name 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105686-91-7
Record name 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE and what are its key structural features?

A1: 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE is an organic compound belonging to the chalcone family. Its molecular formula is C19H20O5. [, ] Structurally, it features two aromatic rings connected by a prop-2-en-1-one linker. The molecule exhibits a dihedral angle of 36.39° between the two aromatic rings. []

Q2: How do intermolecular interactions influence the solid-state arrangement of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE molecules?

A2: The crystal packing of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE is stabilized by several weak interactions. Two intramolecular C—H⋯O hydrogen bonds are observed within the molecule. Additionally, weak C—H⋯O interactions contribute to the overall three-dimensional network in the crystal structure. [] The influence of methoxy and ethoxy groups on supramolecular arrangements of this and related methoxy-chalcones has been investigated. []

Q3: Has 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE been studied in the context of cocrystals, and if so, what are the key findings?

A3: Yes, a cocrystal of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE with (E)-3-(3-chloro-4,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been reported. [] In this cocrystal, C—H⋯O and C—H⋯π interactions play a significant role in linking the molecules, forming a three-dimensional network structure. []

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